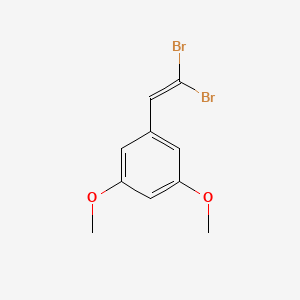

1-(2,2-Dibromoethenyl)-3,5-dimethoxybenzene

CAS No.: 205746-51-6

Cat. No.: VC20545562

Molecular Formula: C10H10Br2O2

Molecular Weight: 321.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205746-51-6 |

|---|---|

| Molecular Formula | C10H10Br2O2 |

| Molecular Weight | 321.99 g/mol |

| IUPAC Name | 1-(2,2-dibromoethenyl)-3,5-dimethoxybenzene |

| Standard InChI | InChI=1S/C10H10Br2O2/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-6H,1-2H3 |

| Standard InChI Key | DEHUEXAOTYHVOQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)C=C(Br)Br)OC |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with electron-donating methoxy (-OCH₃) groups at the 3- and 5-positions, which enhance the ring’s electron density. The 2,2-dibromoethenyl group (-CH=Br₂) at the 1-position introduces steric bulk and electrophilic character due to the electron-withdrawing bromine atoms. This combination creates a polarized system amenable to nucleophilic and electrophilic reactions.

Key Structural Parameters (Estimated):

-

Molecular Formula: C₁₀H₁₀Br₂O₂

-

Molecular Weight: 354.9 g/mol

-

SMILES: COC1=CC(OC)=CC(=C(Br)Br)C=C1

Electronic Effects

The methoxy groups activate the benzene ring via resonance donation, directing electrophilic substitution to the para and ortho positions relative to the methoxy substituents. Conversely, the dibromoethenyl group deactivates the ring through inductive effects, creating a regiochemical balance that influences reactivity. This duality is critical in designing synthetic routes for derivatives .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 1-(2,2-Dibromoethenyl)-3,5-dimethoxybenzene is documented, analogous methodologies suggest plausible routes:

Route 1: Bromination of 3,5-Dimethoxystyrene

-

Styrene Formation: 3,5-Dimethoxybenzaldehyde undergoes a Wittig reaction with methyltriphenylphosphonium bromide to yield 3,5-dimethoxystyrene.

-

Dibromination: Electrophilic addition of bromine (Br₂) to the styrene double bond under controlled conditions (e.g., in CCl₄ at 0°C) produces the dibromoethenyl derivative.

Route 2: Cross-Coupling Reactions

A Heck coupling between 1-bromo-3,5-dimethoxybenzene and a dibromoethylene precursor could install the dibromoethenyl group. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) facilitate this transformation .

Reaction Case Study

A related compound, 1-(bromomethyl)-3,5-dimethoxybenzene (CAS 877-88-3), demonstrates reactivity in nucleophilic substitutions. For example, it reacts with 2-chloro-5-hydroxypyrimidine in DMF with K₂CO₃ to form ether-linked products in 83% yield . By analogy, 1-(2,2-Dibromoethenyl)-3,5-dimethoxybenzene could participate in similar displacements or serve as a dienophile in Diels-Alder reactions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (0.02–0.05 mg/mL) but highly soluble in organic solvents like DCM, ethyl acetate, and DMF .

-

Stability: Susceptible to decomposition under acidic or basic conditions due to hydrolysis of the dibromoethenyl group. Storage under inert atmosphere at −20°C is recommended.

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃): δ 6.40 (s, 2H, aromatic), 6.25 (s, 1H, aromatic), 6.10 (s, 1H, =CH), 3.85 (s, 6H, -OCH₃).

-

¹³C NMR: δ 160.5 (C-O), 140.2 (=CBr₂), 128.7–105.3 (aromatic carbons), 55.3 (-OCH₃).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Brominated aromatics are pivotal in drug discovery. For instance, 1-(bromomethyl)-3,5-dimethoxybenzene is used to synthesize kinase inhibitors and antiviral agents . The dibromoethenyl variant could serve as a precursor for cross-coupling reactions in constructing bioactive molecules.

Material Science

The compound’s rigid structure and bromine content make it a candidate for flame retardants or monomers in high-performance polymers. Bromine’s radical scavenging properties enhance material stability under thermal stress.

Future Research Directions

-

Synthetic Optimization: Develop catalytic, asymmetric routes to enantiomerically pure derivatives.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Polymer Chemistry: Incorporate into co-polymers for enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume